4-ethoxy-N-(4-(2-phenylmorpholino)butyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives, which would include 4-ethoxy-N-(4-(2-phenylmorpholino)butyl)benzamide, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is reported to be green, rapid, mild, and highly efficient .Chemical Reactions Analysis
The chemical reactions involving benzamides, such as this compound, can include free radical bromination, nucleophilic substitution, and oxidation . These reactions occur at the benzylic position .Scientific Research Applications
Stereoselective Synthesis
One study by Ishibashi et al. (1999) focuses on the stereoselective radical cascade approach to synthesize benzo[a]quinolizidines, demonstrating the potential of specific ethoxy-carbonyl substituted compounds in facilitating complex cyclization reactions for synthesizing stereochemically rich structures Ishibashi et al., 1999.
Novel Synthetic Pathways
Ikemoto et al. (2005) developed a practical synthesis method for an orally active CCR5 antagonist, showcasing the utility of ethoxy and butoxy substitutions in creating potent pharmaceutical agents Ikemoto et al., 2005.
Modification of Organic Molecules
A study by Mlostoń et al. (2005) on the sulfur addition to aldimines highlights the chemical versatility of benzamide derivatives, suggesting potential applications in the modification of organic molecules to produce thiobenzamides Mlostoń et al., 2005.
Organogels and Aggregates
Research by Wu et al. (2011) into organogels based on amphiphilic perylenetetracarboxylic diimides, including derivatives with ethoxy groups, reveals the potential of such compounds in forming novel materials with specific aggregate properties Wu et al., 2011.
Pyridone Derivatives Synthesis
The work of Chiba and Takahashi (1985) on the synthesis of pyridone derivatives using 4-ethoxymethylene-2-phenyl-5-oxazolone provides insights into the synthesis of heterocyclic compounds and their potential applications Chiba & Takahashi, 1985.
Future Directions
Mechanism of Action
Target of Action
It is known that morpholine derivatives, which this compound is a part of, have a wide variety of pharmacological activities .
Mode of Action
Biochemical Pathways
Morpholine derivatives are known to have a broad impact on various biochemical pathways .
Result of Action
Morpholine derivatives are known to have a wide range of effects at the molecular and cellular levels .
properties
IUPAC Name |
4-ethoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3/c1-2-27-21-12-10-20(11-13-21)23(26)24-14-6-7-15-25-16-17-28-22(18-25)19-8-4-3-5-9-19/h3-5,8-13,22H,2,6-7,14-18H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMMSCZJUYJKOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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